molecular formula C13H15N5O2 B2793854 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1334372-43-8

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No. B2793854
CAS RN: 1334372-43-8
M. Wt: 273.296
InChI Key: XFVCXZAJRYOAEF-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . In a study, Rajendran et al. synthesized 1-substituted-2-(5-substitified-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine . Another study synthesized a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines from 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It has a melting point of 151–153 °C .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . With its broad range of chemical and biological properties, there is potential for the development of novel drugs to overcome public health problems increasing due to antimicrobial resistance .

properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(20)10-2-1-4-17(7-10)11-6-12(16-8-15-11)18-5-3-14-9-18/h3,5-6,8-10H,1-2,4,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVCXZAJRYOAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid

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